1-(Cyanomethyl)piperidine-4-carboxamide
Overview
Description
1-(Cyanomethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol It is characterized by the presence of a piperidine ring substituted with a cyanomethyl group and a carboxamide group
Preparation Methods
The synthesis of 1-(Cyanomethyl)piperidine-4-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of piperidine derivatives. This process typically includes the reaction of piperidine with cyanoacetic acid or its derivatives under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Cyanomethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or DMF, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyanomethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and function . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Cyanomethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(Cyanomethyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
1-(Cyanomethyl)piperidine-4-carboxylate: This ester derivative has different solubility and stability characteristics compared to the carboxamide.
1-(Cyanomethyl)piperidine-4-carboxaldehyde: The presence of an aldehyde group introduces different reactivity, particularly in oxidation and reduction reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(Cyanomethyl)piperidine-4-carboxamide, with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features allow for various biological activities, making it a candidate for further research into its therapeutic potential.
The synthesis of this compound typically involves the cyanoacetylation of piperidine derivatives. This reaction can be performed using cyanoacetic acid or its derivatives under controlled conditions to optimize yield and purity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which play a crucial role in its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments using the human glioblastoma cell line U251-MG demonstrated that treatment with this compound significantly decreased cell proliferation. Specifically, a concentration of 400 nM led to a notable reduction in cell numbers, suggesting its efficacy as an anticancer agent . The mechanism appears to involve the regulation of gene expression linked to cell growth and inflammatory responses, with transcriptome analysis revealing significant changes in gene expression profiles associated with cancer pathways .
Antimicrobial Activity
Additionally, this compound has been studied for its antimicrobial properties. Preliminary data suggest that it may exhibit activity against various bacterial strains, although comprehensive studies are needed to fully characterize its spectrum of activity and mechanisms involved.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The cyanomethyl group can act as a nucleophile in biochemical reactions, while the carboxamide group may facilitate hydrogen bonding with biological molecules, influencing their functions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Functional Group | Biological Activity |
---|---|---|
This compound | Carboxamide | Anticancer, Antimicrobial |
1-(Cyanomethyl)piperidine-4-carboxylic acid | Carboxylic acid | Varies; less studied |
1-(Cyanomethyl)piperidine-4-carboxylate | Ester | Different solubility; potential for varied activity |
1-(Cyanomethyl)piperidine-4-carboxaldehyde | Aldehyde | Increased reactivity; potential for different biological effects |
This table illustrates how variations in functional groups can lead to distinct biological activities and chemical properties.
Case Study: Glioblastoma Treatment
In a recent study focusing on glioblastoma treatment, researchers treated U251-MG cells with this compound. The results indicated that the compound not only inhibited cell proliferation but also altered levels of inositol phosphates critical for cellular signaling pathways. This suggests a multifaceted mechanism involving both direct cytotoxic effects and modulation of intracellular signaling pathways associated with tumor growth .
Further Research Directions
Ongoing research aims to explore the full therapeutic potential of this compound across various cancer types and its possible applications in antimicrobial therapy. Future studies will focus on elucidating its pharmacokinetics, optimal dosing regimens, and potential side effects.
Properties
IUPAC Name |
1-(cyanomethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-3-6-11-4-1-7(2-5-11)8(10)12/h7H,1-2,4-6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQOXAZTVZXNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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